2-Amino-2-(3-(methylthio)phenyl)ethanol

Catalog No.
S12744162
CAS No.
M.F
C9H13NOS
M. Wt
183.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(3-(methylthio)phenyl)ethanol

Product Name

2-Amino-2-(3-(methylthio)phenyl)ethanol

IUPAC Name

2-amino-2-(3-methylsulfanylphenyl)ethanol

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

InChI

InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3

InChI Key

MUFHXIUVJOIJCJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)C(CO)N

2-Amino-2-(3-(methylthio)phenyl)ethanol, also known as (S)-2-amino-2-(3-(methylthio)phenyl)ethanol, is a chiral amino alcohol with the molecular formula C₉H₁₃NOS and a molecular weight of 183.27 g/mol. It features an amino group, a hydroxyl group, and a methylthio group attached to a phenyl ring, making it a compound of interest in various chemical and biological studies. The compound is classified under the category of phenylethanolamines, which are known for their biological activities and potential therapeutic applications. Its structure can be represented by the SMILES notation: NC@HC1=CC=CC(SC)=C1 .

The chemical reactivity of 2-amino-2-(3-(methylthio)phenyl)ethanol primarily involves its functional groups:

  • Amino Group: This group can participate in nucleophilic substitutions and can form salts with acids.
  • Hydroxyl Group: The hydroxyl functionality allows for hydrogen bonding and can engage in dehydration reactions to form ethers or esters.
  • Methylthio Group: This group may undergo oxidation to form sulfoxides or sulfones, altering its chemical behavior.

In general, the compound's reactivity can be influenced by the presence of these functional groups, allowing it to participate in various organic reactions typical of amino alcohols.

2-Amino-2-(3-(methylthio)phenyl)ethanol exhibits significant biological activity. It has been studied for its role as a trace amine-associated receptor 1 (TAAR1) agonist, which implicates it in neurotransmitter modulation and potential effects on mood and behavior. Trace amines are known to influence the dopaminergic system, which may provide insights into their therapeutic potential for psychiatric disorders . Additionally, compounds with similar structures have been noted for their interactions with various neurotransmitter systems, suggesting that this compound may also exhibit neuroactive properties.

Several methods have been developed for synthesizing 2-amino-2-(3-(methylthio)phenyl)ethanol:

  • Reduction Reactions: One common synthesis route involves the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Chiral Synthesis: Enantioselective synthesis can be achieved through asymmetric synthesis techniques, utilizing chiral catalysts or starting materials derived from natural sources .
  • Substitution Reactions: The introduction of the methylthio group can be accomplished through nucleophilic substitution reactions involving thiol derivatives and appropriate electrophiles.

These methods highlight the compound's accessibility for research and pharmaceutical applications.

2-Amino-2-(3-(methylthio)phenyl)ethanol has potential applications in various fields:

  • Pharmaceutical Development: Due to its activity as a TAAR1 agonist, it may be explored for developing treatments for mood disorders or other neuropsychiatric conditions.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: The compound is useful in studying receptor-ligand interactions and understanding the mechanisms of trace amines in biological systems.

Interaction studies of 2-amino-2-(3-(methylthio)phenyl)ethanol focus on its binding affinity to neurotransmitter receptors, particularly TAAR1. Research indicates that this compound may modulate dopaminergic signaling pathways, influencing behaviors associated with mood regulation. Interaction studies often employ radiolabeled ligands and cell-based assays to quantify binding affinities and efficacy .

Several compounds share structural similarities with 2-amino-2-(3-(methylthio)phenyl)ethanol. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(S)-2-Amino-2-(p-tolyl)ethanol hydrochloride1256974-17-00.66Methyl group on para position enhances lipophilicity
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride2442565-24-20.64Enantiomeric form may exhibit different biological activity
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid72120-71-90.64Contains a thiophene ring which may alter receptor interactions
1-Amino-3-methylbutan-2-one20989-17-70.64Different functional groups lead to varied biological profiles

The uniqueness of 2-amino-2-(3-(methylthio)phenyl)ethanol lies in its specific methylthio substitution on the phenyl ring, which may confer distinct pharmacological properties compared to these similar compounds.

The discovery of 2-Amino-2-(3-(methylthio)phenyl)ethanol remains undocumented in publicly available literature, though its CAS registry number (1234423-98-3) suggests synthesis and characterization in the early 21st century. The compound emerged alongside advancements in chiral amino alcohol chemistry, particularly in the development of phenylethanolamine derivatives. Its structural design likely originated from efforts to optimize ligand-receptor interactions for neurological targets, given its subsequent identification as a TAAR1 agonist.

Nomenclature and Chemical Identification

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol, reflecting its stereochemistry at the second carbon and the methylthio substitution at the phenyl ring’s third position. Common synonyms include:

  • 2-Amino-2-(3-(methylthio)phenyl)ethanol
  • (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol (enantiomer-specific designation)

CAS Registry Number and Database Listings

The compound is registered under CAS No. 1234423-98-3 in major chemical databases, including PubChem and ChemSpider. Its hydrochloride derivative, (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, bears the distinct CAS No. 2061996-54-9, underscoring its utility in salt-form applications.

PropertyValue
Molecular FormulaC₉H₁₃NOS
Molecular Weight183.27 g/mol
IUPAC Name(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol
Canonical SMILESCSC1=CC=CC(=C1)C(CO)N
InChI KeyMUFHXIUVJOIJCJ-SECBINFHSA-N

Relevance in Contemporary Chemical Research

2-Amino-2-(3-(methylthio)phenyl)ethanol’s relevance stems from three key attributes:

  • Chirality: The (S)-enantiomer’s stereospecific interactions with TAAR1 make it a template for designing neuroactive compounds.
  • Functional Group Diversity: The coexistence of amino, hydroxyl, and thioether groups enables participation in hydrogen bonding, π-π stacking, and redox reactions.
  • Structural Modularity: The phenyl ring’s substitutable positions allow for analog synthesis, facilitating structure-activity relationship (SAR) studies.

Overview of Academic Interest and Research Applications

Academic investigations focus on:

  • TAAR1 Modulation: As a TAAR1 agonist, the compound influences dopamine and serotonin pathways, implicating it in mood disorder therapeutics.
  • Synthetic Intermediates: Its amino alcohol moiety serves as a building block for proteolysis-targeting chimeras (PROTACs) and radiopharmaceuticals.
  • Physicochemical Studies: Researchers analyze its lipophilicity (logP ≈ 1.2) and solubility profiles to optimize blood-brain barrier permeability.

Structural Elucidation

Molecular Formula and Structural Formula

2-Amino-2-(3-(methylthio)phenyl)ethanol possesses the molecular formula C9H13NOS, representing a chiral amino alcohol with a molecular weight of 183.27 grams per mole [1] [3]. The structural formula reveals a phenyl ring substituted at the meta position with a methylthio group (-SCH3), connected to an ethanol backbone bearing an amino group at the alpha position [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is CSC1=CC=CC(=C1)C(CO)N, while the isomeric representation for the (R)-enantiomer is CSC1=CC=CC(=C1)C@HN [3].

The International Union of Pure and Applied Chemistry name for the (R)-enantiomer is (2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol [1] [3]. The International Chemical Identifier for the free base form is InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1, with the corresponding key MUFHXIUVJOIJCJ-VIFPVBQESA-N [3].

Stereochemistry and Chirality

The compound exhibits chirality due to the presence of a stereogenic center at the carbon atom bearing both the amino and hydroxyl groups [1] [3] . This chiral center gives rise to two enantiomers: the (R)-configuration and the (S)-configuration, each with distinct biological and pharmacological properties [1] [2] . The (R)-enantiomer has the Chemical Abstracts Service registry number 2442565-24-2 when present as the hydrochloride salt, while the (S)-enantiomer bears the registry number 2061996-54-9 [1] [2].

The stereochemistry at the chiral center is crucial for biological activity, with the (R)-configuration being of particular interest in medicinal chemistry applications [3]. The absolute configuration can be determined through various analytical techniques, including circular dichroism spectroscopy and X-ray crystallography of suitable derivatives [1] [3].

Functional Groups and Substituent Effects

The molecule contains three primary functional groups: a primary amino group (-NH2), a primary alcohol group (-OH), and a methylthio substituent (-SCH3) on the aromatic ring [1] [3] . The amino group exhibits basic properties typical of aliphatic amines, while the hydroxyl group displays characteristic alcohol reactivity .

The methylthio group at the meta position of the phenyl ring acts as an electron-donating substituent through both inductive and resonance effects [13]. This substitution pattern influences the electronic properties of the aromatic system, affecting both the reactivity and spectroscopic characteristics of the compound [13]. The methylthio group enhances electron density on the aromatic ring, particularly at the ortho and para positions relative to its attachment point [13].

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-amino-2-(3-(methylthio)phenyl)ethanol [16]. The aromatic protons typically appear in the region between 7.0-7.5 parts per million, showing characteristic splitting patterns for the meta-disubstituted benzene ring [16] [17]. The methylthio group protons manifest as a singlet around 2.4-2.5 parts per million, consistent with the CH3-S- moiety [16].

The methylene protons adjacent to the hydroxyl group appear as a complex multipitude around 3.6-3.8 parts per million, while the methine proton bearing the amino group typically resonates around 4.5-5.0 parts per million [16] [17]. The amino group protons may appear as broad signals due to rapid exchange with solvent molecules, particularly in protic solvents [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework, with aromatic carbons appearing in the 120-140 parts per million region and the methylthio carbon around 15-16 parts per million [16]. The carbon bearing the amino group typically resonates around 55-60 parts per million, while the primary alcohol carbon appears around 65-70 parts per million [16].

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy of 2-amino-2-(3-(methylthio)phenyl)ethanol exhibits characteristic absorption bands for the functional groups present [18] [20]. The amino group displays two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations [19] [20]. The hydroxyl group shows a broad absorption around 3200-3600 cm⁻¹ due to O-H stretching, often overlapping with the amino group absorptions [18] [20].

Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs in the 2800-3000 cm⁻¹ region [18] [20]. The methylthio group contributes C-S stretching vibrations typically observed around 600-700 cm⁻¹ [18]. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, characteristic of substituted benzene rings [18] [20].

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [17]. The molecular ion peak appears at m/z 183 for the free base form, corresponding to the molecular weight of C9H13NOS [17]. Common fragmentation patterns include loss of the amino group (loss of 16 mass units) and loss of the methylthio group (loss of 47 mass units) [17].

The base peak often corresponds to the tropylium ion formation from the benzyl system, appearing around m/z 91 [17]. Additional characteristic fragments include the methylthio-substituted tropylium ion and various benzylic fragments reflecting the substitution pattern [17]. Electrospray ionization mass spectrometry in positive mode typically shows the protonated molecular ion [M+H]⁺ at m/z 184 [17].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy of 2-amino-2-(3-(methylthio)phenyl)ethanol shows absorption characteristics typical of substituted aromatic compounds [21]. The primary absorption band appears in the 250-280 nanometer region, corresponding to π→π* transitions in the aromatic system [21]. The methylthio substituent causes a bathochromic shift compared to unsubstituted phenyl derivatives due to its electron-donating properties [21].

Solvent effects significantly influence the absorption maxima, with polar solvents generally causing hypsochromic shifts compared to nonpolar solvents [21]. The extinction coefficient typically ranges from 1000-5000 M⁻¹cm⁻¹, depending on the specific transition and solvent system [21]. Secondary absorption bands may appear around 200-220 nanometers, corresponding to higher energy π→π* transitions [21].

X-ray Crystallography

X-ray crystallography of suitable crystalline forms provides definitive structural confirmation and stereochemical assignment [22] [24]. Single crystal studies reveal detailed molecular geometry, including bond lengths, bond angles, and conformational preferences [22] [24]. The methylthio group typically adopts a conformation that minimizes steric interactions with adjacent substituents [22] [24].

Crystal packing analysis shows hydrogen bonding patterns involving the amino and hydroxyl groups, which significantly influence the solid-state properties [22] [24]. The aromatic rings often engage in π-π stacking interactions, contributing to crystal stability [22] [24]. Space group determination and unit cell parameters provide essential information for understanding the three-dimensional arrangement of molecules in the crystal lattice [22] [24].

Physicochemical Parameters

Melting and Boiling Points

The melting point of 2-amino-2-(3-(methylthio)phenyl)ethanol varies depending on the specific enantiomer and salt form [26] [30]. For structurally related compounds, melting points typically range from 50-100°C for the free base forms [30]. The hydrochloride salts generally exhibit higher melting points due to increased intermolecular interactions through ionic bonding [26] [30].

Boiling point estimations for the compound suggest values around 300-350°C at standard atmospheric pressure, based on structural correlations with similar amino alcohols [27] [28]. The presence of both amino and hydroxyl groups significantly elevates the boiling point compared to simple aromatic compounds due to extensive hydrogen bonding [27] [30]. Reduced pressure distillation may be required for purification to avoid thermal decomposition [28].

Solubility Profile in Various Solvents

The solubility of 2-amino-2-(3-(methylthio)phenyl)ethanol reflects its amphoteric nature, containing both hydrophilic and lipophilic structural elements [32] [33] [34]. In aqueous solutions, the compound exhibits moderate solubility due to hydrogen bonding capabilities of the amino and hydroxyl groups [33] [34]. The solubility increases significantly in acidic conditions where the amino group becomes protonated, forming water-soluble ammonium salts [33].

Solvent SystemRelative SolubilityNotes
WaterModerateEnhanced in acidic pH
MethanolHighHydrogen bonding
EthanolHighSimilar polarity matching
ChloroformLowLimited polar interactions
HexaneVery LowPoor polarity matching

In organic solvents, the compound shows good solubility in polar protic solvents such as methanol and ethanol [32] [34]. Lower alcohols provide excellent solubility due to similar polarity and hydrogen bonding capabilities [32] [34]. Polar aprotic solvents like dimethyl sulfoxide also dissolve the compound readily [32].

Density, Refractive Index, and Optical Rotation

The density of 2-amino-2-(3-(methylthio)phenyl)ethanol is estimated to be approximately 1.1-1.2 g/cm³ based on structural correlations with analogous compounds [27] [46]. This value reflects the presence of the sulfur atom and aromatic ring system, which contribute to higher density compared to simple aliphatic amino alcohols [27] [31].

The refractive index is predicted to fall in the range of 1.55-1.58, characteristic of aromatic amino alcohols [46] [47] [51]. This optical property depends on the molecular polarizability and density of the compound [46] [47]. Temperature and wavelength dependencies follow standard relationships for organic compounds of this structural class [46].

Optical rotation values depend on the enantiomeric purity and specific rotation of each stereoisomer [31] [48]. The (S)-enantiomer of structurally related compounds typically shows positive rotation, while the (R)-enantiomer exhibits negative rotation [31] [48]. Specific rotation values generally range from -50° to +50° for compounds of this structural type [31] [48].

Partition Coefficient (LogP) and Polar Surface Area

The octanol-water partition coefficient (LogP) for 2-amino-2-(3-(methylthio)phenyl)ethanol is estimated to be in the range of 0.5-1.5, indicating moderate lipophilicity [35] [38]. This value reflects the balance between the hydrophilic amino and hydroxyl groups and the lipophilic aromatic methylthio system [35] [38]. The methylthio substituent increases lipophilicity compared to unsubstituted phenyl derivatives [38].

The topological polar surface area is calculated to be approximately 65-75 Ų, primarily contributed by the nitrogen and oxygen atoms [36]. This parameter influences membrane permeability and bioavailability in biological systems [36]. The polar surface area falls within the range typical for compounds with good oral absorption potential [36].

Partition coefficient measurements depend significantly on pH conditions due to the ionizable amino group [35]. At physiological pH, the amino group exists partially protonated, reducing the effective LogP value compared to measurements at high pH where the amino group remains neutral [35] [38].

pKa and Acid-Base Properties

The acid-base properties of 2-amino-2-(3-(methylthio)phenyl)ethanol are governed by the primary amino group, which acts as a weak base [37] [39] [41]. The pKa value for the conjugate acid (ammonium form) is estimated to be around 8.5-9.5, typical for primary aromatic amino alcohols [37] [39] [41]. This value is slightly lower than simple aliphatic amines due to the electron-withdrawing effect of the aromatic ring [39] [41].

Functional GrouppKa RangeAcid-Base Character
Amino Group8.5-9.5Weak Base
Hydroxyl Group15-17Very Weak Acid
Methylthio GroupNon-ionizableNeutral

The hydroxyl group exhibits very weak acidic properties with a pKa around 15-17, similar to other primary alcohols [39] [43] [44]. This high pKa value indicates that deprotonation occurs only under strongly basic conditions [43] [44]. The methylthio substituent does not significantly alter the acidity of the alcohol group due to its meta position and moderate electron-donating character [42] [44].

Precursor Selection and Starting Materials

The synthesis of 2-Amino-2-(3-(methylthio)phenyl)ethanol requires careful selection of appropriate starting materials to achieve optimal yields and purity. The primary precursors include 3-(methylthio)benzaldehyde, which serves as the aromatic backbone containing the essential methylthio substituent at the meta position [1] [2]. Alternative starting materials encompass halogenated intermediates such as 3-bromophenyl compounds that can undergo nucleophilic substitution with methylthiolate ions under appropriate conditions [1].

The methylthio group introduction represents a critical step in precursor preparation, typically achieved through thiol-ene coupling reactions or nucleophilic substitution mechanisms [1]. For example, 3-bromophenyl precursors react with methylthiolate ions under nucleophilic conditions to establish the desired methylthio functionality. The selection of appropriate leaving groups and reaction conditions significantly influences the overall synthetic efficiency.

Amino alcohol precursors can be derived from readily available starting materials including amino acids through decarboxylation processes [3]. The enzymatic approach utilizing lysine as a starting material has demonstrated particular promise, with subsequent hydroxylation and decarboxylation steps providing access to the target amino alcohol structure [3].

Stepwise Synthetic Pathways

The synthesis of 2-Amino-2-(3-(methylthio)phenyl)ethanol can be accomplished through several distinct synthetic pathways, each offering unique advantages and limitations. The reductive amination approach represents one of the most widely employed strategies, involving the condensation of 3-(methylthio)benzaldehyde with amino alcohol precursors under basic conditions [1] [2]. This methodology proceeds through imine intermediate formation followed by stereoselective reduction using chiral catalysts or enzymatic systems to establish the desired stereochemistry [2].

The nucleophilic substitution pathway offers an alternative approach utilizing halogenated intermediates that react with ammonia or primary amines under elevated temperature conditions [1]. This route provides direct access to the amino alcohol functionality but may require harsh reaction conditions that limit functional group tolerance.

Multi-step synthetic sequences have been developed that incorporate protecting group strategies to enhance selectivity and yield. These approaches typically involve sequential functional group transformations, including the introduction of protective groups for the amino functionality, followed by selective reduction or substitution reactions, and subsequent deprotection to afford the target compound [4].

Asymmetric Synthesis and Chiral Resolution

The enantioselective synthesis of 2-Amino-2-(3-(methylthio)phenyl)ethanol represents a significant challenge due to the presence of a chiral center at the 2-position. Asymmetric synthesis strategies have been developed utilizing chiral catalysts to achieve high levels of enantioselectivity [5] [6]. The use of chiral amino alcohol ligands in asymmetric transfer hydrogenation reactions has shown particular promise, with ruthenium, rhodium, and iridium catalysts demonstrating effectiveness in aqueous media [7].

Chiral resolution techniques provide an alternative approach for obtaining enantiomerically pure compounds [8]. The crystallization of diastereomeric salts using chiral resolving agents such as tartaric acid derivatives has been successfully employed [8]. This methodology involves the formation of diastereomeric derivatives through reaction with chiral derivatizing agents, followed by conventional crystallization and subsequent removal of the resolving agent [8].

The application of chiral stationary phases in high-performance liquid chromatography has enabled the separation of enantiomers with excellent resolution factors [9] [10]. Micellar liquid chromatographic methods using aqueous solutions of mixed surfactants have been developed as green alternatives to organic solvent-based separations [9].

Green Chemistry Approaches and Sustainability Considerations

Environmental considerations have driven the development of sustainable synthetic methodologies for amino alcohol production. Enzymatic synthesis approaches represent the most environmentally benign strategy, utilizing amino acid decarboxylases to convert readily available amino acid precursors under mild aqueous conditions [11] [3]. These biocatalytic processes operate at room temperature and atmospheric pressure, eliminating the need for harsh reaction conditions and toxic reagents [3].

Electrodialysis with bipolar membranes has emerged as an innovative green chemistry approach for amino alcohol production [11]. This methodology integrates catalytic hydrogenation with electrodialysis processes to produce pure chiral amino alcohols without generating inorganic salt byproducts [11]. The closed-loop system enables acid recycling and eliminates harmful waste discharge, representing a truly atom-economic route [11].

Flow chemistry technologies have been implemented to enhance process efficiency and reduce environmental impact [12]. Continuous flow processes eliminate isolation steps and reduce solvent consumption while improving reaction times by more than 140-fold compared to traditional batch processes [12]. The integration of aqueous ammonia in flow systems has enabled the development of sustainable synthetic routes with minimal waste generation [12].

Microreactor and millireactor technologies offer additional advantages for green synthesis, providing enhanced safety profiles and reduced waste generation compared to conventional batch processes [13]. These miniaturized systems enable precise control of reaction parameters and improved heat and mass transfer characteristics [13].

Reaction Mechanisms and Kinetics

Nucleophilic and Electrophilic Reactivity

The chemical reactivity of 2-Amino-2-(3-(methylthio)phenyl)ethanol is governed by the presence of multiple functional groups that exhibit distinct nucleophilic and electrophilic behavior. The amino group participates in nucleophilic reactions through lone pair donation, enabling participation in acylation reactions with acetic anhydride and Schiff base formation with aldehydes and ketones [1]. The nucleophilic character of the amino group is influenced by the electron-withdrawing effects of the methylthio substituent, which modulates the electron density and affects binding affinity to biological targets [1].

The hydroxyl group demonstrates typical alcohol reactivity, undergoing esterification reactions and oxidation to carbonyl derivatives under appropriate conditions [1]. The proximity of the amino and hydroxyl groups enables intramolecular hydrogen bonding interactions that can influence the overall reactivity profile of the molecule [1].

The methylthio group exhibits susceptibility to oxidation reactions, forming sulfoxides or sulfones under oxidizing conditions [1]. This transformation significantly alters the electronic properties of the aromatic ring and can impact the biological activity of the compound [1]. The electron-withdrawing nature of the methylthio group influences the reactivity of the adjacent aromatic system and affects the overall chemical behavior of the molecule [1].

Stereoselective and Regioselective Transformations

Stereoselective transformations involving 2-Amino-2-(3-(methylthio)phenyl)ethanol are critical for obtaining enantiomerically pure compounds with desired biological activity. The (R)-enantiomer demonstrates significantly higher binding affinity compared to the (S)-form, with IC₅₀ values of 12 nM and 38 nM respectively for TAAR1 receptor binding [1]. This stereochemical specificity underscores the importance of controlling absolute configuration during synthesis.

Palladium-catalyzed allylic C-H amination reactions have been developed to access both syn- and anti-1,3-amino alcohol motifs through stereoselective pathways [14]. The diastereoselectivity can be controlled through careful selection of catalyst systems and reaction conditions, with Pd(II)/SOX catalysis enabling access to different stereoisomers depending on the specific ligand and oxidant combination employed [14].

Regioselective transformations are influenced by the substitution pattern on the aromatic ring and the electronic effects of the methylthio group [15]. The meta-positioning of the methylthio substituent affects the regioselectivity of electrophilic aromatic substitution reactions and influences the overall reaction outcome [15].

Catalysis and Reaction Optimization

Catalytic systems play a crucial role in optimizing the synthesis and reactivity of amino alcohol compounds. Heterogeneous metal catalysts have been successfully employed in reductive amination reactions, with supported nickel and aluminum oxide systems demonstrating effectiveness for alcohol-to-amine conversions [16]. The hydrogen-borrowing mechanism enables atom-economic transformations without the need for external hydrogen sources [16].

Enzyme-catalyzed processes offer exceptional selectivity and mild reaction conditions for amino alcohol synthesis [17] [18]. Amine dehydrogenases and alcohol dehydrogenases can be combined in cascade reactions to convert diols to amino alcohols with high selectivity [17] [18]. The optimization of enzyme loading, pH conditions, and cofactor regeneration systems significantly influences the overall process efficiency [17] [18].

Gold-catalyzed oxidation reactions have been investigated for amino alcohol transformations, though the presence of amino groups presents challenges for catalyst durability [19]. The amino functionality can coordinate to metal centers and lead to active site blocking, requiring careful optimization of reaction conditions to maintain catalytic activity [19].

Process optimization parameters including temperature, pressure, and reaction time must be carefully controlled during scale-up operations [12] [20]. Automated self-optimizing reactor systems have been employed to determine optimal conditions for continuous flow processes, resulting in improved yields and reduced reaction times [21].

Isolation, Purification, and Characterization of Synthetic Products

Chromatographic Techniques

High-performance liquid chromatography represents the primary analytical and preparative technique for amino alcohol purification and analysis. Reversed-phase HPLC using C18 stationary phases with acetonitrile-water mobile phases containing trifluoroacetic acid enables effective separation and purity determination [10]. The addition of trifluoroacetic acid enhances peak shape and resolution by suppressing amino group ionization and reducing peak tailing effects [10].

Chiral HPLC methods have been developed for enantiomeric separation using specialized chiral stationary phases [9] [10]. The Chiralpak IA column with hexane-ethanol-chloroform mobile phase mixtures has demonstrated excellent performance for resolving enantiomers with greater than 99% enantiomeric excess [5]. Successive injections of racemic samples enable preparative-scale separation of individual enantiomers [5].

Micellar liquid chromatography offers a green alternative to conventional organic solvent-based separations [9]. The use of aqueous surfactant solutions containing Brij-35 and sodium dodecyl sulfate enables effective enantioseparation while reducing environmental impact [9]. This methodology has achieved excellent green assessment scores and demonstrates superior sustainability compared to traditional approaches [9].

Hydrophilic interaction liquid chromatography (HILIC) enables the analysis of underivatized amino alcohols without the need for chemical modification [22]. This technique is particularly valuable for polar compounds and provides complementary selectivity to reversed-phase methods [22]. Mass spectrometric detection enhances sensitivity and enables accurate quantification in complex sample matrices [22].

Crystallization and Solid-State Purification

Crystallization techniques provide essential methods for obtaining high-purity amino alcohol products. The use of surfactants and alcohols as additives during crystallization improves crystal morphology and facilitates isolation [23]. Specific additives including fatty acid salts, alkyl sulfates, and polyoxyethylene ethers enhance crystal growth and reduce the formation of fine particles that complicate filtration and washing procedures [23].

The optimization of crystallization conditions including temperature, concentration, and solvent selection significantly influences product purity and yield [24]. Recrystallization from alcohol-ether mixtures has been successfully employed for purifying amino alcohol products [24]. The careful control of cooling rates and seeding procedures enables the formation of large, well-formed crystals that facilitate subsequent processing operations [24].

Chiral resolution through crystallization of diastereomeric salts remains an important purification strategy [25]. The formation of diastereomeric complexes with chiral acids such as dibenzoyl-L-tartaric acid enables the separation of enantiomers through differential solubility [25]. The subsequent treatment with base regenerates the free amino alcohol in enantiomerically enriched form [25].

Salt formation using mineral acids enhances the stability and handling properties of amino alcohol products [1]. The hydrochloride salt forms exhibit improved solubility in aqueous media and demonstrate enhanced stability during storage [1]. The molecular weight increase from 183.27 g/mol to 219.73 g/mol for the hydrochloride derivative reflects the incorporation of the chloride counterion [1].

Yield, Purity, and Analytical Validation

Analytical validation parameters must meet stringent criteria to ensure reliable quantification and purity assessment. Linearity requirements demand correlation coefficients (R²) greater than 0.995 across the analytical range [26]. Precision measurements typically achieve relative standard deviations below 5% for both retention time and peak area determinations [22] [27].

Detection limits for amino alcohol analysis have reached remarkably low levels, with limits of detection as low as 0.198 ng/mL using optimized HPLC methods [9]. This exceptional sensitivity enables trace-level analysis and supports quality control applications in pharmaceutical development [27]. The use of benzimidazole-naproxen amide derivatization has achieved picomolar detection limits for amino alcohol enantiomers [27].

Accuracy requirements typically specify recovery values between 95-105% to ensure reliable quantitative analysis [26]. Method validation follows International Conference on Harmonization (ICH) Q2(R1) guidelines and incorporates assessments of specificity, linearity, accuracy, precision, detection limits, and robustness [9] [26].

Nuclear magnetic resonance spectroscopy provides essential structural confirmation and purity assessment capabilities [28]. Proton NMR analysis enables the identification of impurities and determination of enantiomeric ratios through integration of characteristic signals [28]. The chemical shift differences between diastereomeric derivatives enable quantitative assessment of optical purity [28].

Scale-Up and Industrial Synthesis Considerations

Process Development and Optimization

The translation from laboratory-scale synthesis to industrial production requires comprehensive process development and optimization studies. Temperature control becomes increasingly critical at larger scales, with industrial requirements demanding accuracy within ±0.5°C to maintain product quality and safety [20]. Heat transfer considerations necessitate the implementation of heat exchanger networks to manage exothermic reactions and prevent thermal runaway conditions [20].

Mixing efficiency represents a fundamental challenge in scale-up operations, with mass transfer limitations potentially affecting reaction rates and selectivity [20]. The transition from magnetic stirring at laboratory scale to high-efficiency impeller systems at industrial scale requires careful optimization of agitation parameters [20]. Computational fluid dynamics modeling can assist in optimizing reactor design and predicting mixing performance [20].

Pressure requirements may increase substantially during scale-up, particularly for reactions involving gaseous reagents or high-temperature conditions [20]. High-pressure reactor systems must be designed to accommodate elevated pressures while maintaining safety and operational efficiency [20]. The economic impact of pressure requirements influences equipment selection and operational costs [20].

Reaction time optimization becomes crucial for industrial viability, with longer reaction times directly impacting production capacity and economics [20]. Process intensification strategies including microreactor technology and continuous flow processing can significantly reduce reaction times while improving safety and product quality [12] [13].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

183.07178521 g/mol

Monoisotopic Mass

183.07178521 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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